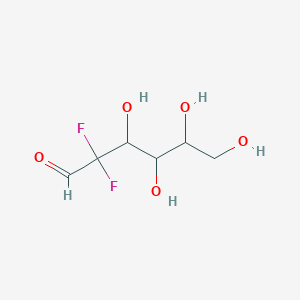![molecular formula C19H28F3N7O3S B12303335 3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)
3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-trifluoro-N-[4-[[3-(2-méthylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide est un composé organique complexe caractérisé par son groupe trifluorométhyle et sa fonctionnalité sulfonamide
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3,3,3-trifluoro-N-[4-[[3-(2-méthylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés comprennent:
Formation du noyau pyrazolo[3,4-d]pyrimidine: Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe 2-méthylmorpholin-4-yl: Cette étape implique souvent des réactions de substitution nucléophile.
Attachement du groupe trifluorométhyle: Cela peut être fait en utilisant des réactifs de trifluorométhylation dans des conditions contrôlées.
Formation de la liaison sulfonamide: Cela implique la réaction d'une amine avec un chlorure de sulfonyle.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement élevé et une pureté optimale. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle morpholine.
Réduction: Les réactions de réduction peuvent cibler le noyau pyrazolo[3,4-d]pyrimidine.
Substitution: Des réactions de substitution nucléophile et électrophile peuvent se produire à différentes positions sur la molécule.
Réactifs et conditions courantes
Oxydation: Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution: Des réactifs comme les halogénoalcanes et les chlorures de sulfonyle sont couramment utilisés.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut conduire à des amines ou des alcools.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme un bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de nouvelles voies.
Biologie
En recherche biologique, le composé est étudié pour son potentiel en tant que sonde biochimique. Sa capacité à interagir avec des protéines et des enzymes spécifiques le rend précieux pour comprendre les processus biologiques.
Médecine
En chimie médicinale, le composé est étudié pour ses propriétés thérapeutiques potentielles. Il peut servir de composé de référence pour le développement de nouveaux médicaments ciblant diverses maladies.
Industrie
Dans le secteur industriel, le composé est utilisé dans le développement de matériaux avancés. Ses propriétés uniques le rendent adapté aux applications dans l'électronique, les revêtements et les polymères.
Mécanisme d'action
Le mécanisme d'action de 3,3,3-trifluoro-N-[4-[[3-(2-méthylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut moduler l'activité de ces cibles, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological processes.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3,3,3-trifluoro-2-(trifluorométhyl)propionique: Ce composé partage le groupe trifluorométhyle mais diffère dans sa structure globale et sa fonctionnalité.
3,3,3-trifluoropropène: Un autre composé avec un groupe trifluorométhyle, mais avec une réactivité et des applications différentes.
3,3,3-trifluoro-1,2-époxypropane: Ce composé possède un groupe trifluorométhyle similaire mais présente une fonctionnalité époxyde.
Unicité
Ce qui distingue 3,3,3-trifluoro-N-[4-[[3-(2-méthylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide, c'est sa combinaison de groupes fonctionnels et sa complexité structurelle.
Propriétés
Formule moléculaire |
C19H28F3N7O3S |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide |
InChI |
InChI=1S/C19H28F3N7O3S/c1-12-11-29(7-8-32-12)17-15-10-23-18(25-16(15)26-27-17)24-13-2-4-14(5-3-13)28-33(30,31)9-6-19(20,21)22/h10,12-14,28H,2-9,11H2,1H3,(H2,23,24,25,26,27) |
Clé InChI |
RQWCISVRFNZHMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCO1)C2=NNC3=NC(=NC=C32)NC4CCC(CC4)NS(=O)(=O)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3-bis(1-naphthalen-1-ylethyl)-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B12303252.png)
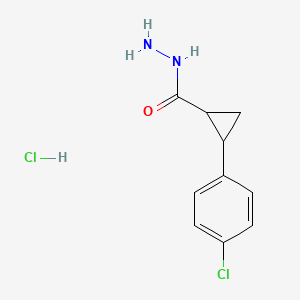
![2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)
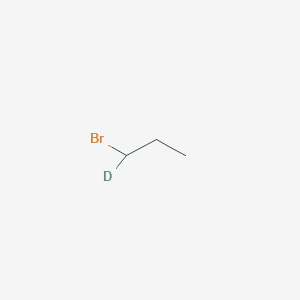
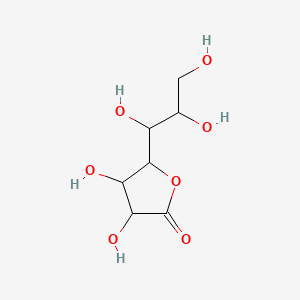
![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)
![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)
![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)
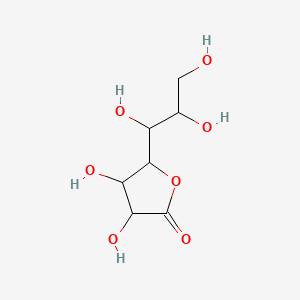
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)
